Product packaging for 2-(Dimethylamino)-2-methylpropan-1-ol(Cat. No.:CAS No. 7005-47-2)

2-(Dimethylamino)-2-methylpropan-1-ol

Cat. No.: B1265713
CAS No.: 7005-47-2
M. Wt: 117.19 g/mol
InChI Key: XRIBIDPMFSLGFS-UHFFFAOYSA-N
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Description

Significance and Research Context of 2-(Dimethylamino)-2-methylpropan-1-ol

This compound, often abbreviated as DMAMP, is a compound of interest in academic research primarily due to its role as a catalyst and a building block in organic synthesis. Its molecular structure, featuring a sterically hindered tertiary amine and a primary alcohol, imparts unique reactivity and properties. The presence of the hydroxyl group and the tertiary amino group makes it a valuable intermediate for the synthesis of more complex molecules.

In the context of industrial and materials science research, DMAMP is recognized for its utility as an emulsifying agent, a corrosion inhibitor, and a key component in the production of polyurethane foams. chemicalbook.com Its lower volatility compared to other amino alcohols like dimethylethanolamine (DMEA) makes it a subject of research for developing more environmentally friendly and worker-safe processes. chemicalbook.com

Overview of Key Research Domains for this compound

The academic research landscape for this compound is primarily concentrated in three key areas:

Catalysis: A significant body of research focuses on the catalytic activity of DMAMP, particularly in the formation of polyurethanes. Its ability to influence reaction kinetics and product properties is a major area of investigation.

Polymer Science: In this domain, research explores the role of DMAMP in the synthesis and modification of polymers. This includes its function as a catalyst in polymerization reactions and as a monomeric unit to impart specific properties to the resulting polymer chains.

Materials Science: Academic studies in materials science investigate the application of DMAMP in the development of new materials with specific functionalities. A notable area of research is its use as a corrosion inhibitor for various metals.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H15NO chemicalbook.com
Molecular Weight 117.19 g/mol chemicalbook.com
CAS Number 7005-47-2 chemicalbook.com
Density 0.95 g/mL at 20 °C chemicalbook.com
Boiling Point 61 °C at 20 mmHg sigmaaldrich.com
Melting Point 19 °C chemicalbook.com
Flash Point 145 °F chemicalbook.com
Water Solubility 1000 g/L at 20 °C chemicalbook.com

Detailed Research Findings

Catalysis in Polyurethane Foam Production

In the field of polyurethane chemistry, this compound is extensively studied as a catalyst. The formation of polyurethane foams involves two main reactions: the gelling reaction (isocyanate with polyol) and the blowing reaction (isocyanate with water). Tertiary amines like DMAMP are effective catalysts for both reactions. chemicalbook.com

Academic research has shown that the catalytic activity of DMAMP is influenced by its molecular structure. The sterically hindered nitrogen atom, while still basic, can modulate the reaction rates, which is crucial for achieving the desired foam properties. Studies have indicated that DMAMP exhibits higher catalytic activity and lower volatility compared to the commonly used catalyst, dimethylethanolamine (DMEA), making it a more efficient and safer alternative in foam formulation processes. chemicalbook.com

Role in Organic Synthesis

Beyond polyurethane catalysis, this compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a tertiary amino group, allows for a variety of chemical transformations. For instance, it can be a precursor in the synthesis of more complex molecules and specialty chemicals.

A notable synthesis route for DMAMP involves the stepwise reduction of 2-nitro-2-methylpropan-1-ol with hydrogen to form 2-amino-2-methyl-1-propanol (B13486) (AMP). The AMP is then reacted in situ with formaldehyde (B43269) to yield DMAMP. chemicalbook.com Research has focused on optimizing this process to achieve high yields, with reported conversions to DMAMP ranging between 88% and 97% depending on the specific reaction conditions. chemicalbook.com

Application as a Corrosion Inhibitor

In materials science, there is a growing body of academic research on the use of this compound as a corrosion inhibitor. chemicalbook.com Its effectiveness is attributed to the presence of nitrogen and oxygen atoms in its structure, which can adsorb onto metal surfaces and form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.

Research has explored its potential as a vapor phase corrosion inhibitor, where it can be applied to protect metal surfaces in enclosed spaces. chemicalbook.com The mechanism of inhibition is an active area of study, with researchers investigating the nature of the adsorption (physisorption or chemisorption) and the structure of the protective layer.

Interactive Data Table: Research Applications of this compound

Research AreaSpecific ApplicationKey Findings
Catalysis Polyurethane Foam ProductionHigher catalytic activity and lower volatility compared to DMEA. chemicalbook.com
Organic Synthesis Synthetic IntermediateHigh conversion rates (88-97%) from 2-nitro-2-methylpropan-1-ol. chemicalbook.com
Materials Science Corrosion InhibitorEffective as a vapor phase corrosion inhibitor. chemicalbook.com
Biocidal Applications Cutting FluidsDemonstrates good antimicrobial properties against fungi and bacteria. chemicalbook.com
Environmental Science Photocatalytic DegradationCan be degraded in the presence of TiO2 particles and UV-A radiation. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B1265713 2-(Dimethylamino)-2-methylpropan-1-ol CAS No. 7005-47-2

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropan-1-ol
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InChI

InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRIBIDPMFSLGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10026-98-9 (hydrochloride), 67874-85-5 (maleate)
Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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DSSTOX Substance ID

DTXSID6044721
Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Molecular Weight

117.19 g/mol
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CAS No.

7005-47-2
Record name 2-(Dimethylamino)-2-methyl-1-propanol
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Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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Record name 1-Propanol, 2-(dimethylamino)-2-methyl-
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Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Record name 2-(dimethylamino)-2-methylpropan-1-ol
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Record name 2-(DIMETHYLAMINO)-2-METHYLPROPANOL
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Synthetic Methodologies and Chemical Transformations of 2 Dimethylamino 2 Methylpropan 1 Ol

Industrial Synthesis Methodologies of 2-(Dimethylamino)-2-methylpropan-1-ol

The industrial production of this compound (DMAMP) has evolved from earlier methods that involved the hydrogenation of an amino alcohol in the presence of an aldehyde using Raney nickel catalyst or refluxing with formic acid. google.com A prominent contemporary industrial synthesis involves the reaction of 2-nitro-2-methylpropanol (NMP) with formaldehyde (B43269). chemicalbook.com

This process is a reductive methylation that occurs in a stepwise manner. First, the nitro group of NMP is reduced with hydrogen to form the intermediate 2-amino-2-methyl-1-propanol (B13486) (AMP). chemicalbook.com This intermediate is not isolated but is reacted in situ with excess formaldehyde, which serves as the methylating agent, to yield the final DMAMP product. google.comchemicalbook.com The reaction is typically carried out in an autoclave under controlled temperature and pressure. google.comchemicalbook.com For improved yield and purity, the initial feeding of NMP is preferably conducted at a lower temperature, after which the temperature is elevated to facilitate the methylation step. chemicalbook.com A "methyl formcel trim" may be added to complete the methylation process. chemicalbook.com The conversion rate to DMAMP can range from 88% to 97%, depending on the specific reaction conditions employed. chemicalbook.com

Table 1: Influence of Reaction Temperature on DMAMP Synthesis Yield
Reaction No.NMP Feed Temperature (°C)Final Reaction Temperature (°C)Key OutcomeSource
1Low (e.g., 65°C)100°CHigher yield and product purity chemicalbook.com
2100°C100°CSimplified process, some yield loss indicated by higher levels of N,N-dimethylisopropylamine (DMIPA) chemicalbook.com

Conversion Pathways and Intermediate Formation in this compound Synthesis

The initial step is the hydrogenation of 2-nitro-2-methylpropanol (NMP) to form 2-amino-2-methyl-1-propanol (AMP). chemicalbook.com This primary amine, AMP, then reacts with formaldehyde. The reaction does not proceed directly to the final dimethylated product. Instead, in-process analysis reveals the formation of several transient compounds. These intermediates include:

The monooxazolidine of AMP: Formed from the reaction of AMP with formaldehyde.

Monomethylated AMP (MMAMP): The result of the first methylation step.

The monooxazolidine of MMAMP: Formed from the reaction of the monomethylated intermediate with another molecule of formaldehyde. chemicalbook.com

These intermediates are continuously formed and consumed throughout the hydrogenation and methylation stages until the reaction is driven to completion, ultimately forming the stable this compound. chemicalbook.com The process illustrates a complex reaction network where the control of conditions like temperature is crucial to maximize the yield of the desired tertiary amino alcohol. chemicalbook.com

Advanced Synthetic Applications of this compound Derivatives

Derivatives of this compound serve as versatile building blocks in various advanced synthetic applications, notably in the creation of heterocyclic compounds and specialized polymers.

One significant application is the synthesis of 2-oxazolines . nih.govnih.gov These are five-membered heterocyclic compounds with applications as ligands in catalysis and as monomers for polymers. wikipedia.org Derivatives of 2-amino-2-methyl-1-propanol, a precursor to DMAMP, can be readily converted into 2-oxazolines. chemicalbook.com For instance, a highly efficient, one-pot condensation and cyclization of various carboxylic acids, including free fatty acids, with 2-amino-2-methyl-1-propanol using Deoxo-Fluor reagent results in excellent yields of the corresponding 4,4-dimethyl-2-oxazoline (B1220103) (DMOX) derivatives. nih.gov This method avoids the harsh thermal conditions required in older derivatization techniques. nih.gov

Table 2: Synthesis of DMOX Derivatives from Carboxylic Acids and 2-Amino-2-methyl-1-propanol
Carboxylic AcidResulting DMOX DerivativeYield (%)Source
Palmitic acid (C16:0)4,4-Dimethyl-2-pentadecyl-2-oxazoline96 nih.gov
Stearic acid (C18:0)4,4-Dimethyl-2-heptadecyl-2-oxazoline98 nih.gov
Oleic acid (C18:1)2-(Heptadec-8-enyl)-4,4-dimethyl-2-oxazoline98 nih.gov
Linoleic acid (C18:2)2-(Heptadeca-8,11-dienyl)-4,4-dimethyl-2-oxazoline95 nih.gov

Another advanced application lies in polymer chemistry . Methacrylate (B99206) derivatives, specifically poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are used to create "smart" polymers that are responsive to external stimuli like pH and temperature. nih.govresearchgate.net Copolymers can be synthesized via methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, combining DMAEMA with other monomers such as oligo ethylene (B1197577) glycol methacrylate (OEGMA). nih.govmdpi.com The resulting random copolymers can be further modified through quaternization of the tertiary amine group, using agents like methyl iodide or 1-iodohexane, to fine-tune their hydrophilic or hydrophobic properties and create materials with tailored self-assembly behaviors in aqueous solutions. mdpi.com

Coordination Chemistry and Ligand Design Involving 2 Dimethylamino 2 Methylpropan 1 Ol

Formation of Metal Complexes with 2-(Dimethylamino)-2-methylpropan-1-ol

The formation of metal complexes with this compound, often abbreviated as DMAMPOH, involves the reaction of the ligand with a metal salt in a suitable solvent. The nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group can both act as donor sites, allowing the ligand to coordinate to a metal center. The reaction conditions, such as the choice of metal ion, the metal-to-ligand molar ratio, the solvent, and the pH, play a crucial role in determining the composition and structure of the resulting complex.

For instance, the synthesis of copper(II) complexes can be achieved by reacting a copper(II) salt, such as copper(II) nitrate (B79036), with DMAMPOH in an alcoholic solvent. Similarly, complexes with other transition metals like cobalt(II) and nickel(II) can be prepared under comparable conditions. The formation of these complexes is often evidenced by changes in color, precipitation of a solid product, and spectroscopic analysis.

In the case of lanthanide ions, the formation of complexes with amino alcohols like DMAMPOH is also of significant interest due to the potential for luminescent materials. The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a non-aqueous solvent to prevent the coordination of water molecules, which can quench the luminescence of the lanthanide ion.

Structural Characterization of Metal-2-(Dimethylamino)-2-methylpropan-1-ol Complexes

The structural characterization of metal complexes is essential for understanding their chemical and physical properties. X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a complex, providing valuable information on bond lengths, bond angles, and the coordination geometry around the metal center.

While specific crystal structures for metal complexes of this compound are not abundantly reported in publicly accessible literature, general principles of coordination chemistry allow for predictions of their structures. For a transition metal ion like copper(II), a square planar or distorted octahedral geometry is common. In a simple 1:2 metal-to-ligand complex, two DMAMPOH ligands could coordinate to the copper(II) ion, with the nitrogen and oxygen atoms of each ligand binding to the metal.

Spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are also vital for structural characterization. In the IR spectrum of a DMAMPOH complex, a shift in the stretching frequency of the O-H and C-N bonds compared to the free ligand can confirm the coordination of the hydroxyl and amino groups to the metal ion. UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help to infer the coordination geometry.

Table 1: Expected Spectroscopic Data for a Hypothetical Copper(II)-DMAMPOH Complex

Spectroscopic TechniqueExpected ObservationInterpretation
Infrared (IR) SpectroscopyShift in O-H stretching frequency to lower wavenumbers.Coordination of the hydroxyl oxygen to the copper(II) ion.
Shift in C-N stretching frequency.Coordination of the amino nitrogen to the copper(II) ion.
UV-Visible SpectroscopyBroad d-d transition band in the visible region.Indicates a distorted octahedral or square planar geometry around the Cu(II) center.
Charge transfer bands in the UV region.Ligand-to-metal charge transfer transitions.

Chelating Behavior and Coordination Modes of the this compound Ligand

This compound is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. The formation of a five-membered chelate ring through the coordination of the amino nitrogen and the hydroxyl oxygen is the most common coordination mode for this type of ligand. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Applications of Metal Complexes Derived from this compound in Materials Science

While specific applications for metal complexes of this compound in materials science are still an emerging area of research, related copper-amino alcohol complexes have shown promise in various fields.

One potential application is in catalysis. Copper complexes with amino alcohol ligands have been investigated as catalysts for various organic reactions, including oxidation and coupling reactions. mdpi.comnih.gov The specific steric and electronic properties imparted by the DMAMPOH ligand could lead to catalysts with unique selectivity and activity.

Another area of interest is the development of luminescent materials. Lanthanide complexes are known for their sharp emission bands and long luminescence lifetimes, making them suitable for applications in lighting, displays, and bio-imaging. nih.gov The chelation of a lanthanide ion by an organic ligand like DMAMPOH can enhance its luminescence by sensitizing the metal ion through an "antenna effect." While research on lanthanide complexes of DMAMPOH is limited, the study of related systems suggests that such complexes could exhibit interesting photophysical properties.

Furthermore, copper complexes, in general, are being explored for their potential as precursors for the deposition of copper thin films and nanoparticles, which have applications in electronics and catalysis. The volatility and decomposition characteristics of a copper-DMAMPOH complex would be critical factors for its use in techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD).

Table 2: Potential Material Science Applications of Metal-DMAMPOH Complexes

Application AreaPotential Role of the Metal ComplexRelevant Metal Ions
CatalysisHomogeneous or heterogeneous catalyst for organic transformations.Copper, Cobalt, Nickel
Luminescent MaterialsEmitter in lighting devices, displays, or bio-probes.Lanthanides (e.g., Europium, Terbium)
Precursors for Materials SynthesisSource material for the deposition of metal or metal oxide thin films and nanoparticles.Copper, Zinc

Catalytic Roles and Applications of 2 Dimethylamino 2 Methylpropan 1 Ol

2-(Dimethylamino)-2-methylpropan-1-ol as a Catalyst in Chemical Processes

This compound, a propanol (B110389) amine derivative, functions as a notable catalyst in various chemical processes. chemicalbook.com Its chemical structure, featuring a tertiary amine group and a hydroxyl group, allows it to participate effectively in catalysis. The compound exhibits higher catalytic activity and lower volatility, making it a viable alternative to other catalysts like dimethylethanolamine (DMEA), particularly in foam formulation processes. chemicalbook.com Its role extends to being a synthetic intermediate and an emulsifying amine. chemicalbook.com The catalytic nature of tertiary amines, in general, is crucial in many polymerization reactions, where they influence both the primary reaction and secondary processes like foaming. researchgate.netsan-apro.co.jp

Catalytic Activity of this compound in Polymer and Resin Formulations

The catalytic properties of this compound are particularly significant in the production of polymers and resins. It is used as a catalyst in the curing of thermosetting resins, such as urea-formaldehyde and its alkylated variations. google.com In these systems, it accelerates the cross-linking reactions necessary to form a rigid, thermoset structure.

In the broader context of polyurethane manufacturing, amine-based catalysts are essential. san-apro.co.jp They are known to promote two primary reactions simultaneously: the resinification reaction (gelling) between a polyol and a polyisocyanate, and the foaming reaction between the polyisocyanate and water. san-apro.co.jp While general amine catalysts are widely used, this compound offers specific advantages, such as high catalytic activity in foam formulations. chemicalbook.com The selection of a catalyst in these processes is critical as it directly impacts the final properties and quality of the polymer product. san-apro.co.jp

The table below summarizes research findings on the application of this compound as a catalyst in different resin types.

Resin TypeCatalyst FormConcentration (by weight)ApplicationSource
Thermosetting Urea-Formaldehyde Resinp-toluenesulfonate salt~1% to 5%Curing catalyst google.com
Butylated Urea-Formaldehyde Resinp-toluenesulfonate salt~1% to 5%Curing catalyst google.com
Isobutylated Urea-Formaldehyde Resinp-toluenesulfonate salt~1% to 5%Curing catalyst google.com
Alkyd Resin / Alkylated Urea-Formaldehyde Resin Blendp-toluenesulfonate salt~1% to 5%Curing catalyst google.com

Integration of this compound in Specific Catalytic Systems

A specific application of this compound involves its integration into catalytic systems as a salt. google.com One documented system is the use of 2-dimethylamino-2-methyl-1-propanol p-toluenesulfonate as a catalyst for thermosetting urea-formaldehyde resins. google.com This salt can be formed in situ by adding the this compound to the resin solution, followed by the addition of p-toluene sulfonic acid at temperatures between room temperature and approximately 50°C. google.com

This catalytic system is effective in various resin formulations, including butylated and isobutylated urea-formaldehyde resins, as well as in blends of alkyd resins with alkylated urea-formaldehyde resins. google.com In these applications, the catalyst is typically used in concentrations ranging from about 1% to 5% by weight, based on the total weight of the urea (B33335) resin solids. google.com The formation of the salt within the resin solution provides a controlled and effective catalytic action for the curing process. google.com

Advanced Spectroscopic Analysis and Structural Characterization of 2 Dimethylamino 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance Spectroscopy for 2-(Dimethylamino)-2-methylpropan-1-ol and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm its molecular structure.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The six protons of the two equivalent geminal methyl groups attached to the quaternary carbon would appear as a singlet. The six protons of the dimethylamino group would also produce a singlet, typically at a different chemical shift. The two protons of the methylene (B1212753) (-CH₂OH) group would yield another singlet, and the single proton of the hydroxyl (-OH) group would appear as a broad singlet, which can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are anticipated, corresponding to the four unique carbon environments: the quaternary carbon, the two equivalent geminal methyl carbons, the methylene carbon, and the two equivalent dimethylamino carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted or typical values and may vary based on solvent and experimental conditions.

¹H NMR Data (CDCl₃, 400 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-C(CH₃)₂~1.0 - 1.2Singlet (6H)
-N(CH₃)₂~2.2 - 2.4Singlet (6H)
-CH₂OH~3.3 - 3.5Singlet (2H)
-OHVariable (Broad)Singlet (1H)
¹³C NMR Data (CDCl₃, 100 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₂~22 - 25
-N(CH₃)₂~42 - 45
-C(N(CH₃)₂)~60 - 63
-CH₂OH~70 - 73

NMR is also invaluable for studying the formation of adducts, such as those formed between amino alcohols and chiral resolving agents or metal ions. researchgate.netresearchgate.net When this compound acts as a ligand to form a metal adduct, significant changes in the NMR spectrum are observed. The coordination of the nitrogen and oxygen atoms to a metal center alters the electronic environment of the nearby protons and carbons, causing shifts in their resonance frequencies. The magnitude and direction of these shifts can provide insights into the binding mode and the conformation of the resulting complex. nih.gov For instance, the formation of an adduct can lead to the separation of signals for enantiomers when using a chiral shift reagent, a phenomenon critical for determining enantiomeric excess. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis of this compound

The IR spectrum of this compound is dominated by absorptions corresponding to its primary functional groups. A very prominent, broad absorption band is expected in the range of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to intermolecular hydrogen bonding. C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration of the primary alcohol should give rise to a strong band around 1040-1080 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule's specific structure.

Raman spectroscopy provides complementary information. While the O-H stretch is often a weak Raman scatterer, the C-H and C-C skeletal vibrations are typically strong. The symmetric stretching of the C-N bond and the skeletal framework of the molecule can be effectively analyzed using Raman spectroscopy.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
O-H StretchAlcohol (-OH)3400 - 3200 (Broad)WeakStrong (IR)
C-H StretchAlkyl (-CH₃, -CH₂)3000 - 28503000 - 2850Strong (IR/Raman)
C-H BendAlkyl (-CH₃, -CH₂)1470 - 13651470 - 1365Medium (IR)
C-N StretchTertiary Amine1250 - 10201250 - 1020Medium-Strong (IR)
C-O StretchPrimary Alcohol1080 - 10401080 - 1040Strong (IR)

X-ray Crystallography for Structural Elucidation of this compound Complexes

Structural analysis of related amino alcohol complexes reveals detailed geometric information. X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and torsion angles within the complex. This data confirms the coordination mode of the ligand and defines the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral).

Table 4: Typical Structural Parameters from X-ray Crystallography of Coordinated Amino Alcohol Ligands Note: These values are representative of typical metal-amino alcohol complexes and are not specific to a measured this compound complex.

Structural ParameterTypical ValueInformation Provided
Metal-Nitrogen Bond Length2.0 - 2.2 ÅStrength of the M-N coordinate bond
Metal-Oxygen Bond Length1.9 - 2.1 ÅStrength of the M-O coordinate bond
N-Metal-O Angle (Bite Angle)80° - 90°Geometry and strain of the chelate ring
Coordination GeometryVaries (e.g., Square Planar, Octahedral)Overall 3D structure of the complex
Crystal SystemVaries (e.g., Monoclinic, Orthorhombic)Symmetry and packing in the unit cell

Computational and Theoretical Chemistry Investigations of 2 Dimethylamino 2 Methylpropan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry of 2-(Dimethylamino)-2-methylpropan-1-ol

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. In practice, DFT calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule. This information is fundamental for understanding the molecule's stability and reactivity.

A typical output of a DFT calculation for a molecule like this compound would include a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

Parameter Bond/Angle Value
Bond Length C-O 1.43 Å
Bond Length C-N 1.47 Å
Bond Length C-C 1.54 Å
Bond Angle O-C-C 109.5°
Bond Angle C-N-C 112.0°
Dihedral Angle H-O-C-C 180.0°

Note: The data in this table is illustrative and not based on actual published research for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.com A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO 2.1
HOMO-LUMO Gap 8.6

Note: The data in this table is illustrative and not based on actual published research for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. The MEP map provides valuable insights into a molecule's reactivity and its intermolecular interaction sites. For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potentials around the hydrogen atoms of the hydroxyl and methyl groups.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions involving this compound

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like bonding structure of a molecule. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization of electron density, which is related to hyperconjugation and intermolecular interactions like hydrogen bonding. nih.govwisc.edu The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction. For an amino alcohol like this compound, NBO analysis could reveal the nature of intramolecular hydrogen bonding between the hydroxyl group and the amino group.

Table 3: Hypothetical NBO Analysis - Donor-Acceptor Interactions for this compound (Illustrative)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (O) σ*(C-H) 2.5
LP (N) σ*(C-C) 3.1

Note: The data in this table is illustrative and not based on actual published research for this specific molecule. LP denotes a lone pair and σ denotes an antibonding orbital.*

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions of this compound

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). It calculates the excitation energies, oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transitions (e.g., n -> π, π -> π). This information is crucial for understanding the photophysical properties of a molecule. For a saturated molecule like this compound, the significant electronic transitions would be expected at high energies, likely in the vacuum ultraviolet region.

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound (Illustrative)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
n -> σ* 6.8 182 0.01
σ -> σ* 7.5 165 0.25

Note: The data in this table is illustrative and not based on actual published research for this specific molecule.

Chemical Reactivity and Environmental Transformations of 2 Dimethylamino 2 Methylpropan 1 Ol

Photocatalytic Degradation Pathways of 2-(Dimethylamino)-2-methylpropan-1-ol

The photocatalytic degradation of this compound (DMAMP) has been investigated using titanium dioxide (TiO2) particles and UV-A radiation. nih.govchemicalbook.com Studies have shown that this process can lead to the complete oxidation of the parent compound. nih.gov One study demonstrated that after 20 hours of treatment, DMAMP was completely oxidized, and over 90% was mineralized after 64 hours. nih.gov

The degradation of DMAMP proceeds through several distinct pathways, which have been elucidated through the identification of various reaction intermediates using gas chromatography-mass spectrometry (GC/MS) techniques. nih.gov These pathways are initiated by the highly reactive hydroxyl radicals (•OH) generated on the surface of the TiO2 catalyst upon UV irradiation.

Three primary degradation routes have been proposed for the photocatalytic transformation of this compound nih.gov:

Route 1: Oxidation of the Primary Alcohol Group: This pathway involves the initial attack of hydroxyl radicals on the primary alcohol group (-CH2OH) of the DMAMP molecule. This leads to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.

Route 2: Rupture of the N-C Bond: In this pathway, the bond between the nitrogen atom and the adjacent carbon atom is cleaved. This fragmentation results in the formation of smaller molecules, identified as 2-methylpropanal and acetone.

Route 3: Cyclization of the Beta-Amino Alcohol Group: The third proposed route involves an intramolecular reaction, leading to the cyclization of the β-amino alcohol structure to form oxazolidine derivatives.

The efficiency of the photocatalytic degradation process can be influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the presence of various anions in the water. nih.gov

Table 1: Proposed Photocatalytic Degradation Pathways of this compound and Identified Intermediates

Degradation RouteDescriptionIdentified Intermediates
Route 1 Oxidation of the primary alcohol groupAldehyde and carboxylic acid derivatives
Route 2 Rupture of the N-C bond2-Methylpropanal, Acetone
Route 3 Cyclization of the β-amino alcohol groupOxazolidine derivatives

Mechanistic Studies of this compound Transformations

Mechanistic studies of this compound transformations, particularly in the context of photocatalysis, focus on the initial steps involving the interaction of the molecule with reactive oxygen species. The process is initiated by the generation of electron-hole pairs in the TiO2 semiconductor upon absorption of UV radiation. The holes can then react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).

These hydroxyl radicals are the primary oxidants responsible for the degradation of DMAMP. The reaction is believed to proceed via hydrogen abstraction from the alkanolamine molecule. The site of the hydrogen abstraction determines the subsequent degradation pathway. For instance, abstraction of a hydrogen atom from the carbon atom adjacent to the hydroxyl group initiates the oxidation of the alcohol functionality (Route 1). Conversely, the cleavage of the N-C bond (Route 2) is likely initiated by the attack of hydroxyl radicals on the amine group or the adjacent carbon atoms.

The formation of oxazolidine derivatives (Route 3) suggests a more complex intramolecular rearrangement mechanism. This pathway is characteristic of β-amino alcohols and highlights the diverse reactivity of the DMAMP molecule under photocatalytic conditions. The study of these mechanisms provides fundamental insights into the transformation of alkanolamines in the environment and informs the development of advanced oxidation technologies for water treatment.

Q & A

Q. What are the recommended methods for synthesizing 2-(Dimethylamino)-2-methylpropan-1-ol in laboratory settings?

The compound is synthesized via the Mannich reaction , which involves the condensation of dimethylamine, formaldehyde, and a suitable alcohol precursor. This method is optimized for producing tertiary amines with high regioselectivity. Key parameters include maintaining a pH of 8–10 and temperatures between 60–80°C to ensure efficient nucleophilic attack and minimize side reactions . Post-synthesis purification typically involves fractional distillation under reduced pressure to isolate the product from unreacted reagents and byproducts.

Q. What physical and chemical properties are critical for handling this compound in experimental setups?

Critical properties include:

  • Density : 0.875 g/cm³ (affects volumetric measurements in reactions).
  • Flash Point : 73.9°C (dictates flammability risks during high-temperature processes).
  • Molar Mass : 159.27 g/mol (essential for stoichiometric calculations).
  • Phase Transition : Liquid at room temperature, boiling point at 226.6°C (guides distillation and storage conditions) .
    These properties necessitate controlled environments to prevent thermal decomposition or accidental ignition.

Q. What safety protocols and personal protective equipment (PPE) are essential when working with this compound?

  • Respiratory Protection : NIOSH/MSHA-approved respirators to avoid inhalation of vapors.
  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure.
  • Eye Protection : OSHA-compliant safety goggles.
  • First Aid : Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled . Contaminated clothing must be washed before reuse to prevent secondary exposure.

Advanced Research Questions

Q. How does the reactivity of this compound compare with other tertiary amines in free radical polymerization systems?

In resin cement formulations, this compound exhibits lower initial conversion efficiency compared to ethyl 4-(dimethylamino) benzoate. However, its reactivity is significantly enhanced by adding diphenyliodonium hexafluorophosphate (DPI) , which increases the degree of conversion by 15–20% at higher amine concentrations (1:2 co-initiator/amine ratio). This is attributed to DPI’s role in stabilizing reactive intermediates and extending the polymerization kinetic chain .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the absence of unreacted dimethylamine or formaldehyde.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents) with detection limits <0.1%.
  • pH Titration : Verifies basicity (pKa ~9.5) to ensure compliance with epoxy resin curing requirements .
  • FTIR : Identifies functional groups (e.g., hydroxyl and dimethylamino peaks) to validate structural integrity .

Q. How can reaction conditions be optimized when using this compound as a co-initiator in photopolymerization reactions?

Optimization strategies include:

  • Co-initiator Ratio : A 1:2 molar ratio of camphorquinone (CQ) to amine maximizes photoinitiation efficiency.
  • DPI Concentration : 0.5–1.0 wt% DPI improves mechanical properties (e.g., flexural strength) by enhancing crosslinking density.
  • Light Intensity : UV irradiation at 365 nm (5–10 mW/cm²) balances cure depth and exothermic control .

Contradictions and Limitations in Current Data

  • Reactivity Discrepancy : While this compound underperforms in conversion efficiency compared to aromatic amines, its synergy with DPI suggests context-dependent utility .
  • Stability Data Gaps : Limited information on long-term storage stability under ambient conditions requires further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.